molecular formula C18H22O2 B12418339 delta8,9-Dehydro-17beta-estradiol-16,16,17-d3

delta8,9-Dehydro-17beta-estradiol-16,16,17-d3

Katalognummer: B12418339
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: UWYDUSMQFLTKBQ-OZVBLITMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is a synthetic derivative of estradiol, a form of estrogen. This compound is characterized by the presence of deuterium atoms at the 16, 16, and 17 positions, which makes it a stable isotope-labeled compound. It has a molecular formula of C18H19D3O2 and a molecular weight of 273.38 .

Vorbereitungsmethoden

The synthesis of delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 involves multiple steps, starting from estradiol. The process typically includes dehydrogenation and deuterium labeling. Specific reaction conditions and reagents are used to achieve the desired isotopic labeling and structural modifications. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is used in various scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to investigate metabolic pathways and reaction mechanisms.

    Biology: It is used to study the biological effects of estradiol and its derivatives, including receptor binding and signal transduction.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of estradiol derivatives in the body.

    Industry: It is used in the development of new drugs and therapeutic agents targeting estrogen receptors

Wirkmechanismus

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracer studies. Similar compounds include:

Eigenschaften

Molekularformel

C18H22O2

Molekulargewicht

273.4 g/mol

IUPAC-Name

(13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,17D

InChI-Schlüssel

UWYDUSMQFLTKBQ-OZVBLITMSA-N

Isomerische SMILES

[2H][C@]1([C@]2(CCC3=C([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O

Kanonische SMILES

CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.